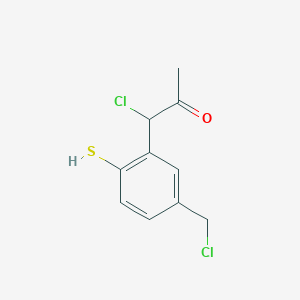
(E)-3-(3-(3-Bromo-2-oxopropyl)phenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-(3-Bromo-2-oxopropyl)phenyl)acrylic acid is an organic compound that features a bromine atom, a phenyl group, and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(3-Bromo-2-oxopropyl)phenyl)acrylic acid typically involves the reaction of 3-bromoacetophenone with an appropriate aldehyde under basic conditions to form the corresponding chalcone. This chalcone is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives to yield the desired acrylic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(3-(3-Bromo-2-oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or the double bond to single bonds.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thioethers.
Applications De Recherche Scientifique
(E)-3-(3-(3-Bromo-2-oxopropyl)phenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-3-(3-(3-Bromo-2-oxopropyl)phenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromoacetophenone: A precursor in the synthesis of (E)-3-(3-(3-Bromo-2-oxopropyl)phenyl)acrylic acid.
Phenylacrylic acid: Lacks the bromine atom and the oxopropyl group, making it less reactive.
3-Bromo-2-oxopropyl derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the oxopropyl group, which confer distinct reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C12H11BrO3 |
|---|---|
Poids moléculaire |
283.12 g/mol |
Nom IUPAC |
3-[3-(3-bromo-2-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11BrO3/c13-8-11(14)7-10-3-1-2-9(6-10)4-5-12(15)16/h1-6H,7-8H2,(H,15,16) |
Clé InChI |
HZEHHOJRAPWMSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C=CC(=O)O)CC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


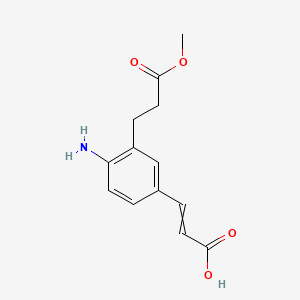

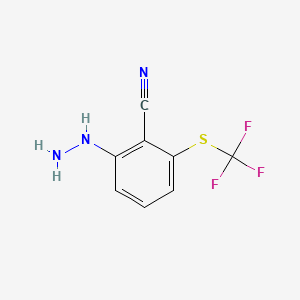
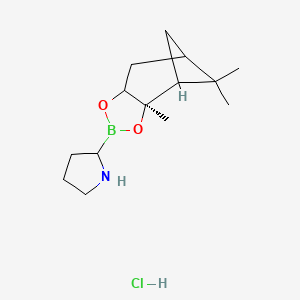

![6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14054164.png)
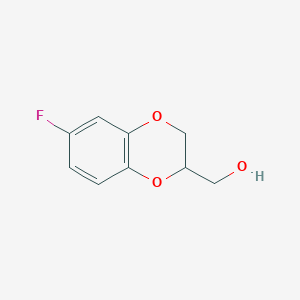



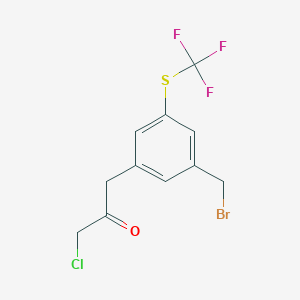
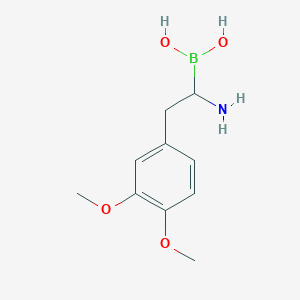
![14,14-dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-5,23-dione](/img/structure/B14054212.png)
